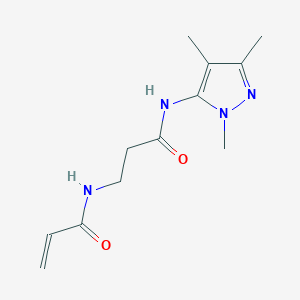
3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide, also known as PTMP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTMP is a synthetic compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. In
Mechanism of Action
The exact mechanism of action of 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide is not fully understood. However, it has been proposed that 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide exerts its antitumor effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cell growth and survival, and its dysregulation is often observed in cancer cells. 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide has also been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-alpha. Additionally, 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide has been found to exhibit analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide has also been found to exhibit high selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide. One potential avenue is the development of 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide-based drug delivery systems, which can improve the solubility and bioavailability of the compound. Another direction is the investigation of 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide's potential as a combination therapy with other anticancer agents. Additionally, the study of 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide's effects on other diseases, such as neurodegenerative diseases, can provide valuable insights into its therapeutic potential.
Synthesis Methods
3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide can be synthesized through a multistep process that involves the reaction of 2,4,5-trimethylpyrazole-3-carboxylic acid with acryloyl chloride, followed by the reaction with 2-amino-N-(prop-2-yn-1-yl)propanamide. The final product is obtained by the reaction of the intermediate with propionic anhydride. The synthesis method of 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide has been tested in vitro and in vivo on various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
3-(prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-5-10(17)13-7-6-11(18)14-12-8(2)9(3)15-16(12)4/h5H,1,6-7H2,2-4H3,(H,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZFYKLKBANFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(trimethyl-1H-pyrazol-5-yl)carbamoyl]ethyl}prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2740227.png)
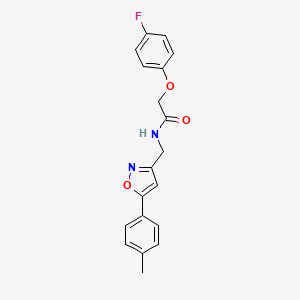

![7-benzoyl-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2740232.png)
![(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2740233.png)
![4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine](/img/structure/B2740234.png)
![N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2740237.png)

![N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide](/img/structure/B2740241.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2740242.png)
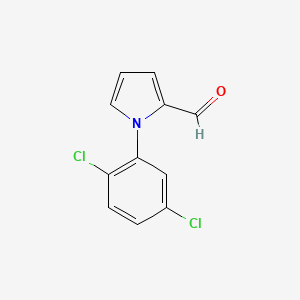
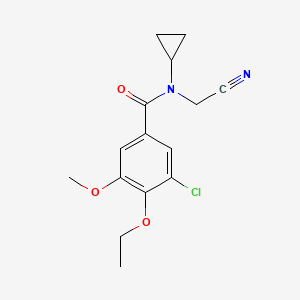
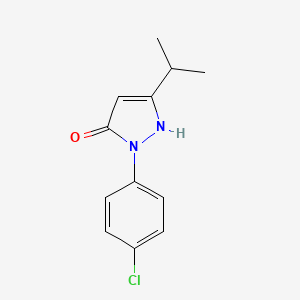
![2-(4-Chlorophenyl)-8-((2,4-dimethylphenyl)sulfonyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2740249.png)